![molecular formula C9H13IO B14012377 1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 29443-62-7](/img/structure/B14012377.png)
1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one: is an organic compound with a unique bicyclic structure It is a derivative of bicyclo[221]heptan-2-one, where an iodine atom is attached to the first carbon, and two methyl groups are attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions: 1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one can be synthesized through the iodination of 3,3-dimethylbicyclo[2.2.1]heptan-2-one. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via the formation of an iodonium ion intermediate, which then reacts with the bicyclic ketone to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.
Reduction Reactions: The compound can be reduced to form 3,3-dimethylbicyclo[2.2.1]heptan-2-ol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines in polar solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3,3-Dimethylbicyclo[2.2.1]heptan-2-ol.
Oxidation: Corresponding carboxylic acids or other oxidized products.
科学的研究の応用
Chemistry: 1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be used to develop new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the chemical industry, this compound can be used to synthesize specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ketone group is reduced to an alcohol via hydride transfer. In oxidation reactions, the ketone group is oxidized to a carboxylic acid or other oxidized products through electron transfer processes.
類似化合物との比較
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: Lacks the iodine atom, making it less reactive in substitution reactions.
1-Bromo-3,3-dimethylbicyclo[2.2.1]heptan-2-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and selectivity in reactions.
1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-one: Contains a chlorine atom, which is less reactive than iodine in substitution reactions.
Uniqueness: 1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a versatile compound in organic synthesis.
特性
CAS番号 |
29443-62-7 |
|---|---|
分子式 |
C9H13IO |
分子量 |
264.10 g/mol |
IUPAC名 |
1-iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H13IO/c1-8(2)6-3-4-9(10,5-6)7(8)11/h6H,3-5H2,1-2H3 |
InChIキー |
BRJYZZPLEKFROR-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)(C1=O)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


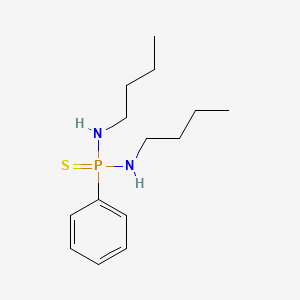
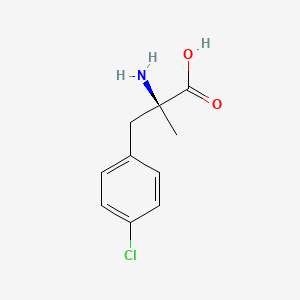
![5-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-pyrrolo[2,3-c]pyridine](/img/structure/B14012323.png)
![[(Z)-1,2-diphenylethenyl]sulfonylbenzene](/img/structure/B14012333.png)
![3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine](/img/structure/B14012339.png)
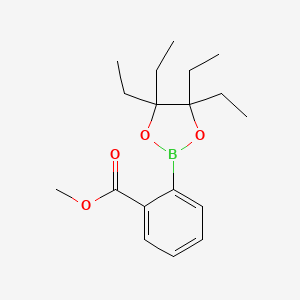

![2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol](/img/structure/B14012346.png)

![ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate](/img/structure/B14012367.png)
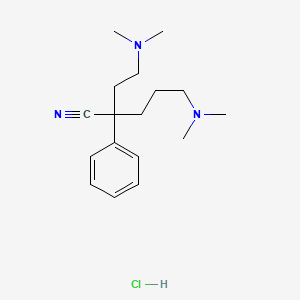
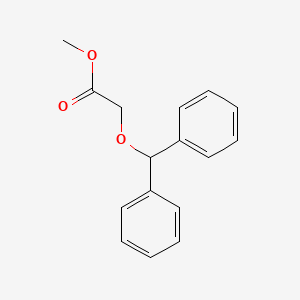
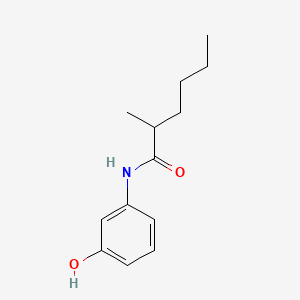
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)
